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Introduction
The Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent peptidase in the renin-

angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1]

[2] It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor

angiotensin II and inactivates the vasodilator bradykinin.[1] Consequently, ACE is a significant

therapeutic target for managing hypertension and related cardiovascular disorders. The

FAPGG assay is a widely used, continuous spectrophotometric method for determining ACE

activity.[3] This method is valued for its simplicity, sensitivity, and suitability for high-throughput

screening of potential ACE inhibitors.[1]

Principle of the FAPGG Assay
The assay utilizes the synthetic chromogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-

glycyl-glycine (FAPGG).[1] ACE catalyzes the hydrolysis of FAPGG into N-[3-(2-furyl)acryloyl]-

L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly).[3][4] The cleavage of the

phenylalanyl-glycyl bond leads to a decrease in absorbance at 340 nm.[1][2][5] The rate of this

absorbance decrease is directly proportional to the ACE activity in the sample.[6]

The enzymatic reaction is as follows:
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FAPGG --(ACE)--> FAP + Gly-Gly

Applications
Determination of ACE Activity: The FAPGG assay is routinely used to measure ACE activity

in various biological samples, including serum and plasma.[2][5] This has clinical significance

in the diagnosis and monitoring of diseases like sarcoidosis.[1][2]

Screening for ACE Inhibitors: The assay is a primary tool in drug discovery for screening and

characterizing novel ACE inhibitors.[4] By measuring the reduction in ACE activity in the

presence of a test compound, its inhibitory potency (e.g., IC₅₀) can be determined.

Enzyme Kinetics Studies: The FAPGG assay is suitable for determining key kinetic

parameters of the angiotensin-converting enzyme, such as the Michaelis-Menten constant

(K_m) and the maximum reaction velocity (V_max).

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sentineldiagnostics.com/laboratory/ace-liquid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3053463/
https://www.allinno.com/m/news/promotion/205.html
https://www.sentineldiagnostics.com/laboratory/ace-liquid/
https://www.medchemexpress.com/n-3-2-furyl-acryloyl-phe-gly-gly.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Substrate

N-[3-(2-Furyl)acryloyl]-L-

phenylalanyl-glycyl-glycine

(FAPGG)

[1]

CAS Number 64967-39-1

Molecular Formula C₂₀H₂₁N₃O₆

Molecular Weight 399.40 g/mol

K_m Value 2.546 x 10⁻⁴ M [4]

Wavelength of Maximum

Absorbance (λ_max)
340 nm [1][3]

Recommended Measurement

Wavelength
340 nm or 345 nm [5][7]

Assay Linearity
Up to 120 U/L or 166 U/L

(assay dependent)
[2][6]

Assay Sensitivity
As low as 5.4 U/L or 5.8 U/L

(assay dependent)
[2][6]

Experimental Protocols
Materials and Reagents

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

Assay Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 µM ZnCl₂, pH 7.5, or 80 mM

borate buffer, pH 8.2.[7][8]

ACE inhibitors (e.g., Captopril) for control experiments

Microplate reader or spectrophotometer capable of reading at 340 nm

96-well UV-transparent microplates or cuvettes
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Purified water

Reagent Preparation
Assay Buffer: Prepare the chosen assay buffer (HEPES or borate) and adjust the pH to the

desired value at the intended reaction temperature.

FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of

0.5 mM to 1.0 mM.[4][7] Protect the solution from light.

ACE Solution: Reconstitute or dilute the ACE enzyme in the assay buffer to achieve a

working concentration that results in a linear rate of absorbance decrease for at least 5-10

minutes. The optimal concentration should be determined empirically.

Inhibitor Solutions (for inhibitor screening): Dissolve test compounds and control inhibitors

(e.g., Captopril) in a suitable solvent (e.g., DMSO, water) and then dilute with the assay

buffer to the desired concentrations. Ensure the final solvent concentration in the assay does

not affect enzyme activity.

Assay Procedure for ACE Activity Measurement
Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.[5]

Pipette the following into the wells of a microplate or cuvettes:

Blank: 100 µL of assay buffer.

Sample: 90 µL of assay buffer and 10 µL of the sample containing ACE.

Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.

Mix gently.

Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10

minutes.[4]

Assay Procedure for ACE Inhibitor Screening
Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.
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Pipette the following into the wells of a microplate:

Negative Control (No Inhibitor): 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of

solvent control.

Test Inhibitor: 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of the test inhibitor

solution.

Positive Control: 80 µL of assay buffer, 10 µL of ACE solution, and 10 µL of a known ACE

inhibitor solution (e.g., Captopril).

Pre-incubate the plate at 37°C for 5 minutes.[7]

Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.

Mix gently.

Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10

minutes.

Data Analysis
1. Calculation of ACE Activity:

The ACE activity is calculated from the rate of change in absorbance (ΔA/min).

One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of

FAPGG per minute at 37°C.[5]

The activity (U/L) can be calculated using the Beer-Lambert law:

Activity (U/L) = (ΔA/min) * V_total / (ε * l * V_sample) * 10⁶

Where:

ΔA/min = The rate of absorbance change per minute.

V_total = The total reaction volume in mL.
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ε = The molar extinction coefficient of FAPGG (this needs to be determined under the

specific assay conditions as it is not consistently reported).

l = The path length of the cuvette or microplate well in cm.

V_sample = The volume of the enzyme sample in mL.

10⁶ = Conversion factor from moles to micromoles.

2. Calculation of ACE Inhibition:

The percentage of ACE inhibition is calculated as follows:

% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

Where:

Rate_control = The rate of absorbance change in the negative control (no inhibitor).

Rate_inhibitor = The rate of absorbance change in the presence of the test inhibitor.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for the FAPGG-based ACE inhibition assay.
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Caption: Principle of the FAPGG spectrophotometric assay for ACE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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